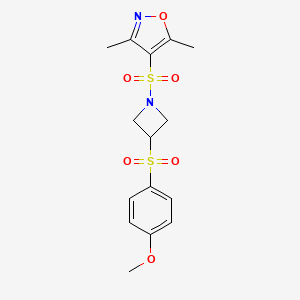

4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a combination of sulfonyl, azetidinyl, and isoxazole functional groups

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6S2/c1-10-15(11(2)23-16-10)25(20,21)17-8-14(9-17)24(18,19)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIUGQMZRCUFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Formation of the Isoxazole Ring: The isoxazole ring is typically formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions may target the sulfonyl groups, converting them to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the sulfonamide moiety in the compound suggests potential efficacy against various bacterial strains, including multidrug-resistant pathogens.

Case Study Example:

A study evaluated the antibacterial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that compounds with sulfonyl groups showed lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics .

Anticancer Potential

Compounds containing isoxazole and azetidine rings have been explored for their anticancer properties. The unique structural attributes of this compound may allow it to interact with cancer cell pathways.

Case Study Example:

In a comparative study, several sulfonamide derivatives were tested for cytotoxic effects on various cancer cell lines, revealing significant reductions in cell viability at specific concentrations . The compound's ability to inhibit cancer cell proliferation is under investigation.

Anti-inflammatory Effects

Sulfonamide derivatives are known for their anti-inflammatory properties. The incorporation of the methoxyphenyl group may enhance these effects, making the compound a candidate for research into treatments for inflammatory diseases.

Case Study Example:

Research on similar compounds has shown promising results in reducing inflammation markers in animal models, suggesting a pathway for therapeutic applications .

Data Tables

Mechanism of Action

The mechanism of action of 4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The sulfonyl groups may interact with enzyme active sites, while the azetidine and isoxazole rings can modulate the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, share structural similarities.

Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole are structurally related due to the isoxazole ring.

Sulfonyl Compounds: Sulfonyl-containing compounds, such as sulfonamides, exhibit similar chemical reactivity.

Uniqueness

4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies regarding its mechanisms of action, biological effects, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azetidine ring : A four-membered nitrogen-containing heterocycle.

- Sulfonyl groups : These functional groups are known for their ability to enhance solubility and biological activity.

- Dimethylisoxazole moiety : This five-membered ring contributes to the compound's pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O5S2 |

| Molecular Weight | 328.40 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that sulfonamide derivatives often inhibit enzyme activity, particularly in bacterial systems. The presence of the isoxazole and azetidine rings suggests potential interactions with biological receptors or enzymes, leading to modulation of various physiological processes.

Key Mechanisms Identified

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other sulfonamide derivatives which target bacterial dihydropteroate synthase.

- Protein Binding : The structural features allow for binding to proteins, potentially altering their function and signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains. The introduction of the methoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its penetration into bacterial cells.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Anti-inflammatory Effects

Emerging research suggests that compounds similar to this sulfonamide derivative exhibit anti-inflammatory properties. They may act by inhibiting phosphodiesterases (PDEs), which play a crucial role in inflammatory signaling pathways. For instance, selective PDE4 inhibitors have shown promise in reducing inflammation in models of asthma and chronic obstructive pulmonary disease .

Case Studies

- Study on Inflammation : A recent study demonstrated that a related compound reduced eosinophil activation in a murine model of asthma, suggesting potential applications in treating respiratory conditions .

- Antibacterial Efficacy : In vitro studies confirmed that compounds with similar structures effectively inhibited bacterial growth in culture, supporting their potential use as antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.